1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H17Cl2N3O5S and its molecular weight is 458.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0265972 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A series of derivatives related to 1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-nitrophenyl)-4-piperidinecarboxamide have been synthesized to evaluate their potential in various biological applications. For example, biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed promising activity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, indicating their potential in treating conditions like inflammation and neurodegenerative diseases (Khalid et al., 2013). Additionally, aromatic poly(sulfone sulfide amide imide)s have been recognized for their soluble and thermally stable properties, suggesting their use in advanced material science (Mehdipour-Ataei & Hatami, 2007).
Drug Development for Alzheimer’s Disease
New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized as potential drug candidates for the treatment of Alzheimer’s disease, demonstrating the chemical versatility of compounds related to this compound in medicinal chemistry (Rehman et al., 2018).
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O5S/c19-13-4-5-16(20)17(10-13)29(27,28)22-8-6-12(7-9-22)18(24)21-14-2-1-3-15(11-14)23(25)26/h1-5,10-12H,6-9H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWVQFWXQFBZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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